Sodium 3,5-bis(trifluoromethyl)benzoate
Overview
Description
Sodium 3,5-bis(trifluoromethyl)benzoate is a chemical compound with the molecular formula C9H3F6NaO2. It is a sodium salt derivative of 3,5-bis(trifluoromethyl)benzoic acid. This compound is known for its unique properties due to the presence of trifluoromethyl groups, which significantly influence its chemical behavior and applications.
Mechanism of Action
Target of Action
Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities .
Mode of Action
The trifluoromethyl group has been associated with various pharmacological activities, suggesting that it may interact with its targets to induce changes .
Biochemical Pathways
It’s worth noting that compounds containing the trifluoromethyl group have been associated with various diseases and disorders .
Pharmacokinetics
The presence of the trifluoromethyl group in a compound can significantly affect its pharmaceutical properties .
Result of Action
Compounds containing the trifluoromethyl group have been associated with various pharmacological activities .
Action Environment
The trifluoromethyl group is known to exhibit bizarre behaviors when incorporated in organic molecules, suggesting that it may be influenced by environmental factors .
Biochemical Analysis
Molecular Mechanism
It’s known that the compound can be a significant metabolite possibly arising via oxidation of the benzylic position
Temporal Effects in Laboratory Settings
In laboratory settings, Sodium 3,5-bis(trifluoromethyl)benzoate has been shown to improve the capacity and cyclic stability of lithium-sulfur batteries
Metabolic Pathways
It’s known that the compound can be a significant metabolite possibly arising via oxidation of the benzylic position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,5-bis(trifluoromethyl)benzoate typically involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, where the benzoic acid is neutralized by the sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 3,5-bis(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be involved in redox reactions, although the trifluoromethyl groups are generally resistant to oxidation.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
Sodium 3,5-bis(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activities due to the presence of trifluoromethyl groups, which can enhance the bioavailability and metabolic stability of compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid: The parent compound, which lacks the sodium ion.
3,5-Bis(trifluoromethyl)benzyl alcohol: A related compound with a hydroxyl group instead of a carboxylate group.
3,5-Bis(trifluoromethyl)benzamide: A derivative with an amide group.
Uniqueness: Sodium 3,5-bis(trifluoromethyl)benzoate is unique due to its sodium salt form, which enhances its solubility in water and other polar solvents. This property makes it more versatile in various chemical reactions and applications compared to its non-sodium counterparts.
Properties
IUPAC Name |
sodium;3,5-bis(trifluoromethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O2.Na/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15;/h1-3H,(H,16,17);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFVIUZTQNHGAQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NaO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87441-96-1 | |
Record name | Sodium 3,5-bis(trifluoromethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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